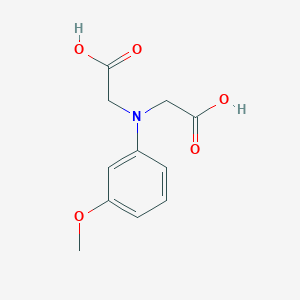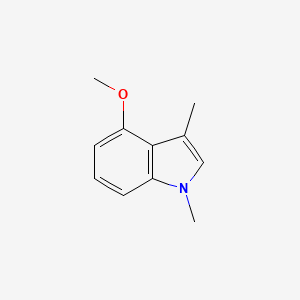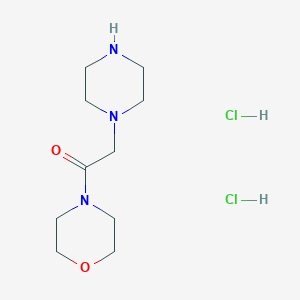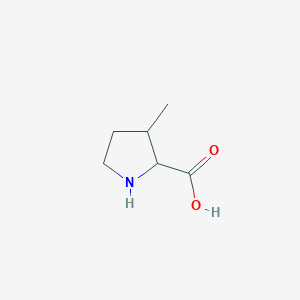
3-Methylpyrrolidine-2-carboxylic acid
Overview
Description
3-Methylpyrrolidine-2-carboxylic acid, also known as 3-methylpicolinic acid (3-MepicH), is a 3-substituted picolinic acid . The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
Synthesis Analysis
The synthesis of pyrrolidine derivatives has been reported in the literature. For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular formula of 3-Methylpyrrolidine-2-carboxylic acid is C6H11NO2 . The SMILES string representation is C[C@H]1CC[NH2+][C@@H]1C([O-])=O .Chemical Reactions Analysis
The dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .Physical And Chemical Properties Analysis
3-Methylpyrrolidine-2-carboxylic acid is a solid substance with a melting point of 114-118 °C .Scientific Research Applications
Derivatization Reagent for Carboxylic Acids
3-Methylpyrrolidine-2-carboxylic acid and related compounds are used as derivatization reagents in high-performance liquid chromatography (HPLC) with electrogenerated chemiluminescence detection. This application is beneficial for sensitive and selective analysis of carboxylic acids, demonstrated by successfully determining free fatty acids in human plasma (Morita & Konishi, 2002).
Catalyst in Asymmetric Michael Additions
Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained from asymmetric cycloadditions involving aminopyrrolidine derivatives, are used as catalysts for asymmetric Michael additions of ketones to nitroalkenes. This catalytic activity highlights the utility of these compounds in modulating asymmetric chemioselective reactions (Ruiz-Olalla, Retamosa & Cossío, 2015).
Ligand in Copper-Catalyzed N-Arylation
(S)-N-methylpyrrolidine-2-carboxylate, derived from natural L-proline, serves as an efficient ligand in copper-catalyzed Goldberg-type N-arylation of amides. This process synthesizes a variety of N-arylamides under mild conditions, illustrating the ligand's effectiveness in facilitating organic reactions (Wang et al., 2010).
Synthesis of Pyrrolidine Derivatives
3-Methylpyrrolidine-2-carboxylic acid is involved in the synthesis of various pyrrolidine derivatives, which are key building blocks in pharmaceutical research. These derivatives include 4-aminopyrrolidine carboxylic acids and 4-aminotetrahydrofuran-3-carboxylic acids, synthesized through asymmetric reactions, underscoring their relevance in organic synthesis (Bunnage et al., 2004).
Molecular Adducts with Heterocyclic Carboxylic Acids
Molecular adducts of aminopyrrolidine derivatives with various heterocyclic carboxylic acids have been prepared and characterized. These adducts, studied through X-ray diffraction methods, contribute to our understanding of molecular interactions and complex formation (Lynch et al., 1998).
Role in Excitotoxic Neuronal Death Prevention
Aminopyrrolidine-2R,4R-dicarboxylated, a compound related to 3-methylpyrrolidine-2-carboxylic acid, shows potential in protecting neurons against excitotoxic degeneration. This discovery is significant for neuroprotective drug research, particularly for diseases involving excitotoxicity (Battaglia et al., 1998).
Electronic and Ionic Conductivity Studies
Poly-(3-methylpyrrole-4-carboxylic acid) demonstrates significant electronic conductivity, making it a candidate for studies in ion transport and potential applications in electronic devices (Ren & Pickup, 1992).
Enantiomeric Resolution Studies
3-Methylpyrrolidine-2-carboxylic acid is involved in enantiomeric resolution studies, important for understanding chiral recognition and separation processes in pharmaceuticals (Sakurai et al., 2006).
Safety and Hazards
Future Directions
The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The introduction of a chiral pyrrolidine into molecules promotes selectivity towards CK1 receptors . This suggests that further modifications and research could lead to the development of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
3-methylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-3-7-5(4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPSFBUUYIVHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Piperazin-1-yl-ethylamino)-methylene]-pyrimidine-2,4,6-trione](/img/structure/B3122071.png)


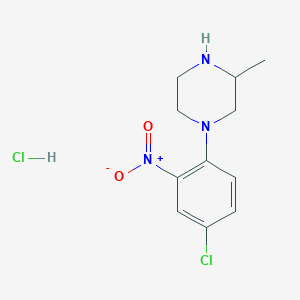


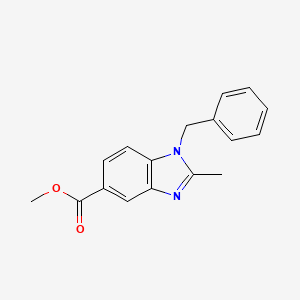
![5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B3122099.png)

